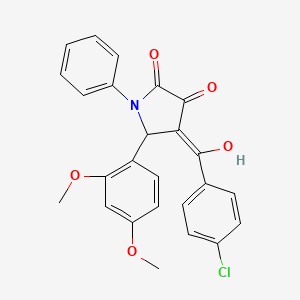![molecular formula C15H21ClN2O3S B5419523 2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5419523.png)
2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as ML352, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic piperidine compounds and has been found to have promising properties in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in the development or progression of disease. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called MTH1, which is involved in DNA repair and is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. For example, in cancer cells, this compound has been shown to induce cell death and inhibit tumor growth. In neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, this compound has been shown to protect against the toxic effects of certain proteins that accumulate in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride, including:
1. Further studies to elucidate the mechanism of action of this compound and its effects on specific disease pathways.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in other disease areas, such as infectious diseases and metabolic disorders.
4. Investigation of the potential synergistic effects of this compound with other compounds or therapies.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. While there is still much to learn about its mechanism of action and potential uses, the research to date suggests that this compound may have important implications for the treatment of a range of diseases.
Synthesemethoden
The synthesis of 2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride involves a multi-step process that begins with the reaction of 2,7-diazaspiro[4.5]decane with 5-chloro-2-methoxybenzenesulfonyl chloride. This is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product in high purity.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been the subject of extensive research in the field of medicinal chemistry, with a particular focus on its potential as a therapeutic agent for the treatment of various diseases. Some of the key areas of research include cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)sulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-21-13-4-3-12(16)9-14(13)22(19,20)18-8-6-15(11-18)5-2-7-17-10-15/h3-4,9,17H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRSRKAOODOFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)
![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2-amine](/img/structure/B5419461.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5419473.png)
![N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5419475.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5419486.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5419497.png)

![N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B5419507.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5419508.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B5419529.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5419536.png)